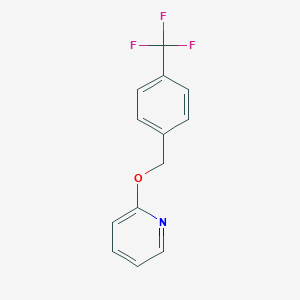![molecular formula C19H16ClNO3 B275765 4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising drug candidate for the treatment of various diseases.
Mecanismo De Acción
4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid works by inhibiting several key enzymes and signaling pathways that are involved in the regulation of cell growth, proliferation, and survival. It has been found to be particularly effective against B-cell receptor signaling, which is a critical pathway in the development and progression of B-cell malignancies.
Biochemical and Physiological Effects:
4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of immune responses. It has also been found to have anti-inflammatory effects, making it a promising drug candidate for the treatment of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid in lab experiments include its high potency and specificity, its well-established synthesis method, and its wide range of biochemical and physiological effects. However, there are also some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the determination of its safety and efficacy in clinical trials. Additionally, the use of 4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available, and the reaction conditions are well-established. The final product is obtained in high yield and purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several key signaling pathways that are involved in the development and progression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
Nombre del producto |
4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid |
|---|---|
Fórmula molecular |
C19H16ClNO3 |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
4-[[[5-(3-chlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H16ClNO3/c20-16-3-1-2-15(10-16)18-9-8-17(24-18)12-21-11-13-4-6-14(7-5-13)19(22)23/h1-10,21H,11-12H2,(H,22,23) |
Clave InChI |
WRLTZXFNZFQQQQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)





![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)